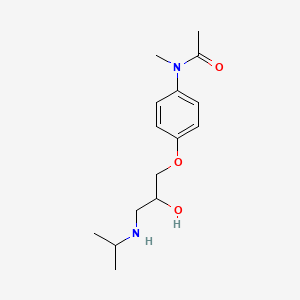

N-(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-N-methylacetamide

Description

N-(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-N-methylacetamide is a structurally complex acetamide derivative featuring a phenyl ring substituted at the 4-position with a 2-hydroxy-3-(isopropylamino)propoxy chain. The molecule also includes an N-methylacetamide group, distinguishing it from simpler phenylacetamide analogs. This compound shares structural motifs with beta-adrenergic ligands, such as the hydroxy-isopropylamino-propoxy moiety seen in drugs like esmolol (). Its synthesis likely involves coupling a substituted phenyl precursor with brominated intermediates, followed by amidation (as inferred from ). The N-methyl group enhances lipophilicity and may influence metabolic stability compared to non-methylated analogs .

Properties

CAS No. |

57494-85-6 |

|---|---|

Molecular Formula |

C15H24N2O3 |

Molecular Weight |

280.36 g/mol |

IUPAC Name |

N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]-N-methylacetamide |

InChI |

InChI=1S/C15H24N2O3/c1-11(2)16-9-14(19)10-20-15-7-5-13(6-8-15)17(4)12(3)18/h5-8,11,14,16,19H,9-10H2,1-4H3 |

InChI Key |

GNBAJVHACSTUPO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)N(C)C(=O)C)O |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis Overview

| Step | Reaction Type | Description | Key Reagents/Conditions |

|---|---|---|---|

| 1 | Aromatic Substitution | Formation of 4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl intermediate via nucleophilic substitution on phenol derivatives | Phenol derivatives, alkyl halides, base |

| 2 | Amination | Introduction of the isopropylamino group on the propoxy side chain | Isopropylamine, controlled temperature |

| 3 | Amide Formation | Coupling of the phenylmethanol intermediate with acetic anhydride or acetyl chloride to form acetamide | Acetic anhydride or acetyl chloride, base |

Representative Synthetic Route

Preparation of 4-(2-hydroxy-3-(isopropylamino)propoxy)benzyl alcohol intermediate:

- Starting from 4-hydroxybenzyl alcohol, a nucleophilic substitution reaction is carried out with an epoxide or halohydrin derivative bearing the isopropylamino group.

- The reaction is typically performed under basic conditions to facilitate ether bond formation.

- The isopropylamino group is introduced via reaction with isopropylamine, often under mild heating to prevent side reactions.

Acetylation to form the acetamide:

- The benzyl alcohol intermediate is then reacted with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.

- This step forms the N-methylacetamide moiety by acylation of the amino group.

- The reaction is monitored to avoid over-acetylation or hydrolysis.

-

- The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).

- Characterization is performed by NMR, IR, and mass spectrometry to confirm the structure and purity.

Alternative Synthetic Approaches

- Some methods utilize copper-catalyzed coupling reactions for the formation of the ether linkage, employing ligands such as 1,2-bis(dicyclohexylphosphino)ethane in tetrahydrofuran solvent at ambient temperature for 12 hours, achieving high yields (~96%).

- Reductive amination strategies may be applied to introduce the isopropylamino group selectively on the side chain.

- Protection-deprotection strategies are sometimes employed to safeguard sensitive hydroxy groups during multi-step synthesis.

Research Discoveries and Optimization

- Research by Liu, Bae, and Buchwald (2018) demonstrated that copper-catalyzed coupling with (dimethoxy)methylsilane and copper diacetate in tetrahydrofuran yields the intermediate with excellent stereochemical control and high yield.

- Optimization of reaction temperature and stoichiometry is critical to minimize side reactions such as over-alkylation or hydrolysis of the amide bond.

- Comparative studies with structurally related beta-blockers like acebutolol and propranolol highlight the importance of the hydroxy and isopropylamino substituents in conferring selective beta-adrenergic receptor affinity.

Summary Data Table of Key Synthetic Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reaction solvent | Tetrahydrofuran (THF), dichloromethane (DCM) | Depends on step |

| Temperature | 20–80 °C | Controlled to avoid decomposition |

| Reaction time | 6–24 hours | Varies by step and catalyst |

| Catalysts | Copper diacetate, phosphine ligands | Used in coupling steps |

| Base | Triethylamine, pyridine | Used in amide formation |

| Yield | 85–96% | High yields reported with optimized conditions |

| Purification methods | Recrystallization, column chromatography | To achieve >98% purity |

Chemical Reactions Analysis

ACETAMIDE,N-(4-(2-HYDROXY-3-((1-METHYLETHYL)AMINO)PROPOXY)PHENYL)-N-METHYL- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkoxides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ACETAMIDE,N-(4-(2-HYDROXY-3-((1-METHYLETHYL)AMINO)PROPOXY)PHENYL)-N-METHYL- has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.

Biology: The compound is studied for its effects on beta-adrenergic receptors in various biological systems.

Medicine: It has been used in clinical trials for the treatment of cardiac arrhythmias and angina.

Industry: The compound is used in the pharmaceutical industry for the development of beta-blocker medications.

Mechanism of Action

The mechanism of action of ACETAMIDE,N-(4-(2-HYDROXY-3-((1-METHYLETHYL)AMINO)PROPOXY)PHENYL)-N-METHYL- involves its role as a beta-adrenergic antagonist. It competes with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites. By binding to beta (1)-adrenergic receptors in the heart and vascular smooth muscle, it inhibits the effects of catecholamines like epinephrine and norepinephrine. This results in decreased heart rate, cardiac output, and blood pressure .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

*Calculated based on molecular formulas.

Key Observations:

Acyl Group Variations: The target compound’s N-methylacetamide group provides steric hindrance and reduced polarity compared to the butanamide in Impurity E(EP) .

Positional Isomerism :

- The compound in has a 2-hydroxy group on the phenyl ring, which may affect electronic distribution and metabolic oxidation compared to the target’s 4-substituted hydroxypropoxy chain .

Pharmacological and Physicochemical Properties

- Metabolic Stability : Methylation may reduce susceptibility to N-deacetylation, a common metabolic pathway for acetamides .

- Receptor Binding: The hydroxy-isopropylamino-propoxy group aligns with β-adrenergic receptor pharmacophores, as seen in esmolol and L748337 .

Impurity Profiles and Regulatory Considerations

- Relevant Impurities (): Impurity J(EP): Propanamide variant with a 3-acetyl substitution; highlights the importance of controlling acyl chain length during synthesis .

Biological Activity

N-(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-N-methylacetamide, often referred to as a derivative of acebutolol, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources.

- Molecular Formula : C15H24N2O3

- Molecular Weight : 280.37 g/mol

- CAS Number : 6996-43-6

- LogP : 3.225 (indicative of moderate lipophilicity)

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | 493.6 °C |

| Flash Point | 252.3 °C |

| Density | Not Available |

N-(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-N-methylacetamide exhibits biological activity primarily through its interaction with various receptors and enzymes in the body. It is known to act as a beta-blocker, similar to its parent compound acebutolol, affecting cardiovascular functions by blocking adrenergic receptors.

In Vitro Studies

Research has shown that this compound possesses significant antiangiogenic properties. For instance, a study demonstrated that derivatives of this compound inhibited the proliferation of various cancer cell lines, including:

- A549 (lung cancer)

- MCF-7 (breast cancer)

- HCT116 (colon cancer)

The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 (μM) |

|---|---|

| HUVECs | 5.34 |

| A549 | 40.53 |

| K562 | 10.81 |

| PC-3 | 52.52 |

| HCT116 | 10.19 |

| MDA-MB-231 | 21.37 |

| MCF-7 | 2.81 |

These results suggest potent inhibitory effects on cell proliferation and angiogenesis, making it a candidate for further investigation in cancer therapies .

Kinase Inhibition

The compound has also been evaluated for its kinase inhibitory activities. It showed good inhibition against several kinases, including:

- VEGFR2

- ALK

- AKT1

- ABL

Moderate inhibition was noted for:

- EGFR

- PDGFR-β

These findings support the potential of this compound in targeting pathways involved in tumor growth and metastasis .

Clinical Implications

In a clinical context, compounds similar to N-(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-N-methylacetamide have been used in treating conditions such as hypertension and arrhythmias due to their beta-blocking properties. The antiangiogenic activity further suggests potential applications in oncology.

Research Findings

A study on the pharmacokinetics and pharmacodynamics of this compound indicated favorable absorption characteristics and a significant therapeutic window, aligning with its use in chronic conditions requiring long-term management .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-N-methylacetamide, and how can intermediate purity be ensured?

- Methodology :

- Step 1 : Start with substituted nitrobenzene derivatives (e.g., 4-fluoro-3-chloronitrobenzene) and perform nucleophilic substitution using 2-pyridinemethanol under alkaline conditions to introduce the alkoxy group .

- Step 2 : Reduce the nitro group to an amine using iron powder under acidic conditions .

- Step 3 : Condense the amine intermediate with cyanoacetic acid or methylacetamide derivatives using coupling agents (e.g., EDC/HOBt) in aprotic solvents .

- Purity Control : Monitor intermediates via HPLC (High-Performance Liquid Chromatography) and confirm structures using -NMR and mass spectrometry .

Q. How can the stereochemical configuration of the hydroxy and isopropylamino groups in the propoxy chain be resolved?

- Methodology :

- Use chiral chromatography (e.g., Chiralpak® columns) to separate enantiomers .

- Confirm stereochemistry via X-ray crystallography or NOESY (Nuclear Overhauser Effect Spectroscopy) for spatial arrangement analysis .

Q. What analytical techniques are critical for characterizing this compound and its impurities?

- Key Techniques :

- HPLC : For quantifying impurities (e.g., diastereomers or acetylated byproducts) .

- NMR Spectroscopy : Assign signals for the hydroxy (δ 4.8–5.2 ppm) and isopropylamino groups (δ 1.2–1.4 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z ~337) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize the formation of N-methylated byproducts during synthesis?

- Methodology :

- Use controlled stoichiometry (e.g., 1:1.2 ratio of amine to acylating agent) in aprotic solvents (DMF or THF) .

- Add scavengers like triethylamine to neutralize acidic byproducts .

- Monitor reaction progress in real-time via in-situ FTIR to detect carbonyl intermediates .

Q. What strategies are effective for studying the compound’s interaction with β-adrenergic receptors?

- Methodology :

- Radioligand Binding Assays : Use -labeled analogs to measure affinity for β1/β2 receptors .

- Molecular Docking : Model the compound’s binding to receptor active sites (e.g., PDB ID: 2RH1) using software like AutoDock Vina .

- Functional Assays : Measure cAMP inhibition in HEK-293 cells transfected with β-adrenergic receptors .

Q. How can impurity profiles be aligned with pharmacopeial standards (e.g., EP or USP)?

- Methodology :

- Reference Standards : Compare retention times and spectral data with certified impurities (e.g., Impurity J(EP): MM0435.10) .

- Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify degradation products .

- Table : Common Impurities and Analytical Methods

| Impurity ID | Structure | Analytical Method (HPLC Column) |

|---|---|---|

| Imp. D(EP) | Dihydrochloride derivative of ketone | C18, 0.1% TFA in H2O/MeCN |

| Imp. J(EP) | Propanamide hydrochloride | Chiralpak® IA, pH 6.8 buffer |

Q. What computational approaches predict the compound’s pharmacokinetic properties (e.g., logP, bioavailability)?

- Methodology :

- Use QSAR (Quantitative Structure-Activity Relationship) models in software like Schrödinger’s QikProp to estimate logP (~2.1) and solubility .

- Simulate metabolic stability via cytochrome P450 isoform docking (e.g., CYP2D6) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.